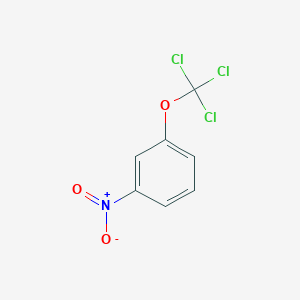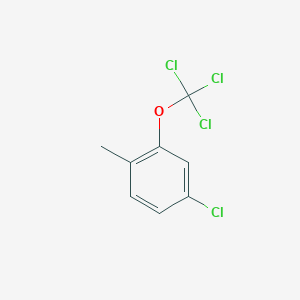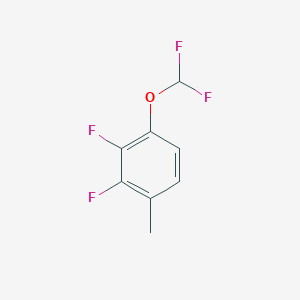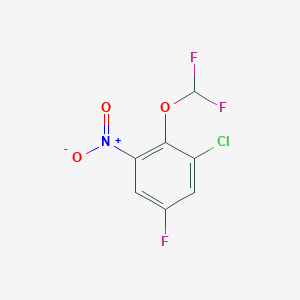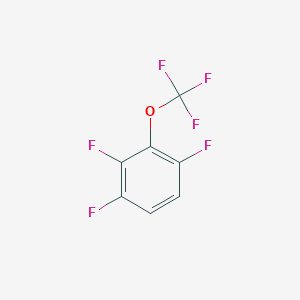
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene
描述
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aryl trifluoromethyl ethers. It is characterized by the presence of three fluorine atoms and a trifluoromethoxy group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires a hydrogenation catalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenolysis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .
化学反应分析
Types of Reactions
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium diisopropylamide (LDA) for Diels-Alder reactions , and various palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Diels-Alder reactions with LDA can yield 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
科学研究应用
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene has a wide range of scientific research applications:
作用机制
The mechanism by which 1,2,4-Trifluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethoxy group and fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
(Trifluoromethoxy)benzene: Similar in structure but lacks the additional fluorine atoms, resulting in different chemical properties.
4-(Trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of additional fluorine atoms, leading to different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide:
Uniqueness
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene is unique due to the combination of its trifluoromethoxy group and multiple fluorine atoms. This structural arrangement imparts distinct electronic and steric properties, making it particularly valuable in the design of molecules with specific biological and chemical functions .
属性
IUPAC Name |
1,2,4-trifluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWLBEWNJDXLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


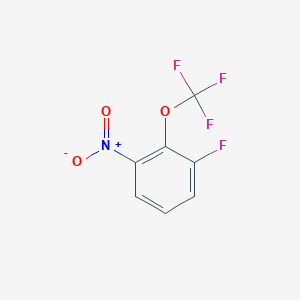
![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)


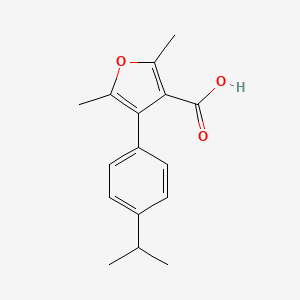
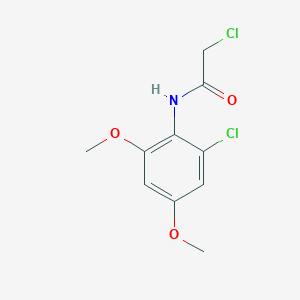
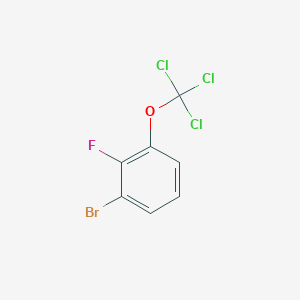
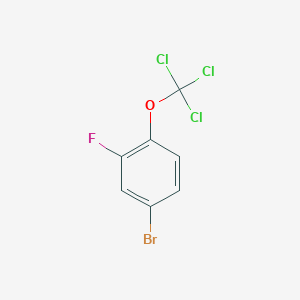
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)

